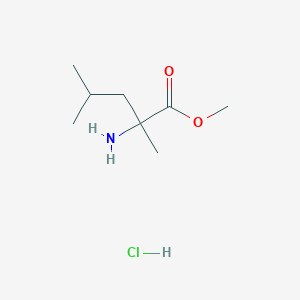
1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-tolyloxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a tolyloxy group attached to the isobenzofuranone core, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-tolyloxy)isobenzofuran-1(3H)-one typically involves the reaction of o-tolyl alcohol with phthalic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isobenzofuranone ring.
Example Reaction:
Reactants: o-tolyl alcohol, phthalic anhydride
Conditions: Acidic or basic catalyst, heat
Intermediate: o-tolyl phthalate ester
Product: 3-(o-tolyloxy)isobenzofuran-1(3H)-one
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-tolyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isobenzofuranone ring to a more saturated structure.
Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Saturated isobenzofuranone derivatives
Substitution: Various substituted isobenzofuranones
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(o-tolyloxy)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tolyloxy group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-tolyloxy)isobenzofuran-1(3H)-one
- 3-(m-tolyloxy)isobenzofuran-1(3H)-one
- 3-(phenoxy)isobenzofuran-1(3H)-one
Uniqueness
3-(o-tolyloxy)isobenzofuran-1(3H)-one is unique due to the ortho position of the tolyloxy group, which can influence its chemical reactivity and interactions compared to its para and meta counterparts. This positional difference can lead to variations in biological activity and industrial applications.
Propriétés
Numéro CAS |
61133-35-5 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3-(2-methylphenoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c1-10-6-2-5-9-13(10)17-15-12-8-4-3-7-11(12)14(16)18-15/h2-9,15H,1H3 |
Clé InChI |
SUKITPWFTNQGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


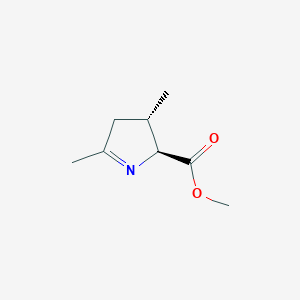
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
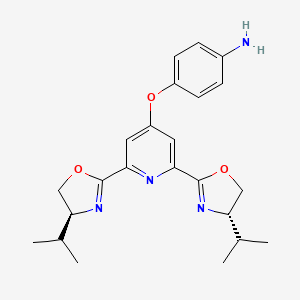
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)

![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)

![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
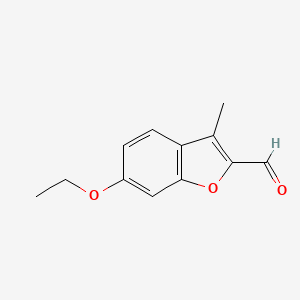
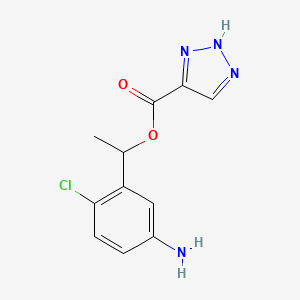
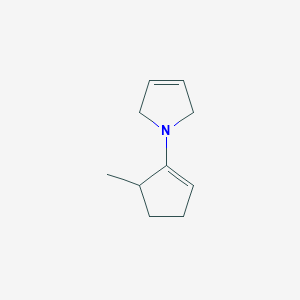
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
